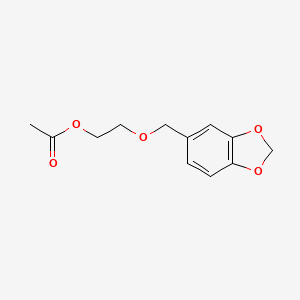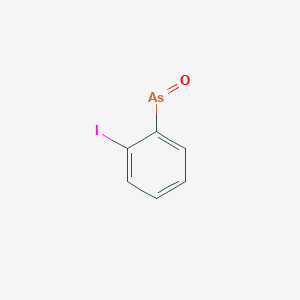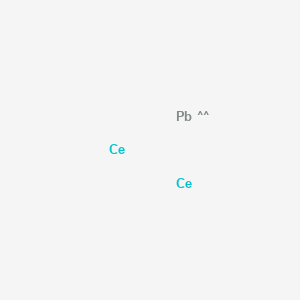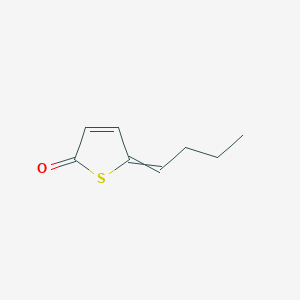
2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate typically involves the reaction of 1,3-benzodioxole with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is typically carried out under controlled conditions to optimize the reaction rate and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanol
- 2-(1,3-Benzodioxol-5-yl)acetic acid
- 2-(1,3-Benzodioxol-5-yl)ethylamine
Uniqueness
2-(1,3-Benzodioxol-5-ylmethoxy)ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
5406-50-8 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethoxy)ethyl acetate |
InChI |
InChI=1S/C12H14O5/c1-9(13)15-5-4-14-7-10-2-3-11-12(6-10)17-8-16-11/h2-3,6H,4-5,7-8H2,1H3 |
Clave InChI |
CVBKYLIXTULLOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B14722662.png)


![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)



![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)

![N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14722711.png)
![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)

![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)
